molecular formula C20H23FN4O2 B15192564 1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one CAS No. 162254-22-0

1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one

Cat. No.: B15192564
CAS No.: 162254-22-0
M. Wt: 370.4 g/mol
InChI Key: XCZBNGUIOWXWTF-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including an oxazolo ring fused to a pyridine ring, a piperazine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazolo ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step might involve nucleophilic substitution reactions.

    Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to receptors, enzymes, or other proteins, leading to modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-3-(4-(4-chlorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(2-Methyl-3-(4-(4-bromophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one: Similar structure but with a bromophenyl group.

Uniqueness

The presence of the fluorophenyl group in 1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.

Properties

CAS No.

162254-22-0

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpropyl]-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C20H23FN4O2/c1-15(14-25-18-3-2-8-22-19(18)27-20(25)26)13-23-9-11-24(12-10-23)17-6-4-16(21)5-7-17/h2-8,15H,9-14H2,1H3

InChI Key

XCZBNGUIOWXWTF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=C(C=C2)F)CN3C4=C(N=CC=C4)OC3=O

Origin of Product

United States

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